molecular formula C5H10ClNO2 B1360068 Ethyl 2-chloroethylcarbamate CAS No. 6329-26-6

Ethyl 2-chloroethylcarbamate

Cat. No. B1360068
CAS RN: 6329-26-6
M. Wt: 151.59 g/mol
InChI Key: QHSHDVYEJKLXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

  • Carcinogenicity and Toxicity Studies

    • Ethyl carbamate (urethane), a frequent contaminant in fermented foods and beverages, has been evaluated for its carcinogenicity. The International Agency for Research on Cancer (IARC) classified it as a Group 2A carcinogen, indicating probable carcinogenicity to humans. This classification has led to extensive studies on the toxic effects and potential health risks associated with ethyl carbamate (Baan et al., 2007).
  • Chemical Kinetics and Oxidation Mechanisms

    • Research on the oxidation of primary alcohols by sodium N-chloroethylcarbamate has shed light on the chemical kinetics of this compound. This study provides insights into the formation of corresponding aldehydes and suggests a concerted mechanism involving the transfer of a hydride ion (Mittal et al., 1986).
  • Formation and Detection in Food Products

    • The presence of ethyl carbamate in fermented food products and alcoholic beverages has prompted research into its formation and detection. Analytical methods for detecting ethyl carbamate in various food matrices have been established, highlighting the importance of monitoring this compound in the food industry (Gowd et al., 2018).
  • Environmental and Biological Studies

    • Ethyl carbamate's presence in the environment and its biological activities have been subjects of study. Research includes its role in mitosis inhibition and its anticancer activity against experimental neoplasms. These studies contribute to understanding the broader impact of ethyl carbamate in biological systems (Wheeler et al., 1982).
  • Ethylene Production and Polymerization

    • Studies on ethylene evolution from related compounds like 2-chloroethylphosphonic acid and the polymerization of ethylene by niobium(V) N,N-dialkylcarbamates have contributed to understanding the chemical properties and applications of ethyl carbamate and its derivatives. These findings have implications for industrial processes and materials science (Yang, 1969; Marchetti et al., 2011).
  • Analytical Chemistry and Quantitative Detection

    • Significant work has been done on the quantitative detection of ethyl carbamate in alcoholic beverages using various analytical techniques like HPLC and GC-MS. This research is vital for ensuring food safety and regulatory compliance (De Melo Abreu et al., 2005; Yang et al., 2013).
  • Mitigation Strategies in Food and Beverages

    • Given the health risks associated with ethyl carbamate, research has focused on mitigation strategies to reduce its presence in food and beverages. These strategies range from optimizing fermentation processes to employing enzymatic and chemical methods, demonstrating the importance of managing this compound in the food industry (Jiao et al., 2014)

Future Directions

The future directions of Ethyl 2-chloroethylcarbamate are not clearly mentioned in the available resources. However, it is important to note that any future research or applications of this compound should consider its safety and hazard information.


Relevant Papers
Ethyl 2-chloroethylcarbamate has been mentioned in several peer-reviewed papers and technical documents
4. These documents provide more detailed information about the compound’s properties, synthesis, and applications. For more specific information, it is recommended to refer to these papers directly.


properties

IUPAC Name

ethyl N-(2-chloroethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2/c1-2-9-5(8)7-4-3-6/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSHDVYEJKLXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212684
Record name Ethyl 2-chloroethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloroethylcarbamate

CAS RN

6329-26-6
Record name Carbamic acid, N-(2-chloroethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6329-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloroethylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006329266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6329-26-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-chloroethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-chloroethylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.092
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-CHLOROETHYLCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CQJ7F4PBH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloroethylcarbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloroethylcarbamate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-chloroethylcarbamate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-chloroethylcarbamate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-chloroethylcarbamate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-chloroethylcarbamate

Citations

For This Compound
1
Citations
AJ Pepino, WJ Peláez, GA Argüello - Journal of analytical and applied …, 2014 - Elsevier
New routes for gas phase thermal reactions of 2-chloroethylisocyanate are presented. They can be tuned by simply changing the material of the reactor and the temperature. Many …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.